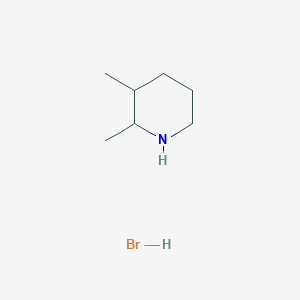

![molecular formula C8H16BrN B6319648 (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95% CAS No. 1051369-03-9](/img/structure/B6319648.png)

(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

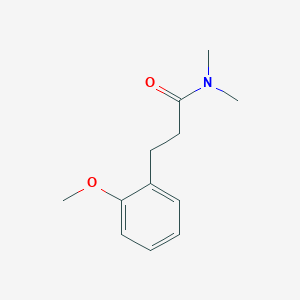

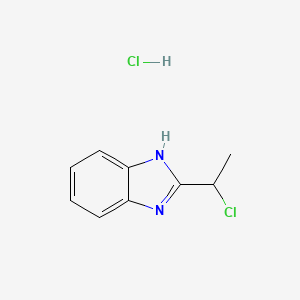

“(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 14370-50-4 . It has a molecular weight of 206.13 . The IUPAC name for this compound is “bicyclo [2.2.1]hept-2-ylmethanamine hydrobromide” and its InChI Code is "1S/C8H15N.BrH/c9-5-8-4-6-1-2-7 (8)3-6;/h6-8H,1-5,9H2;1H" .

Molecular Structure Analysis

The molecular structure of “(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is represented by the linear formula: C8H15N.BrH . The InChI key for this compound is NQLBLMXPINDFSW-UHFFFAOYSA-N .Scientific Research Applications

Organic Synthesis

(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide: is a valuable building block in organic synthesis. Its bicyclic structure is pivotal in the synthesis of complex organic molecules. For instance, it can be used to introduce a bicyclic moiety into a molecular framework, which is a common structural feature in many natural products and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of potential drug candidates. Its amine group can undergo various reactions to create derivatives with potential biological activity. The compound’s rigid structure can help in the design of molecules with specific conformational properties .

Material Science

The unique structure of (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide can be exploited in material science, particularly in the creation of novel polymers. Its incorporation into polymeric chains could lead to materials with enhanced mechanical strength or novel electronic properties .

Catalysis

This compound can also find applications in catalysis. The amine group can act as a ligand, binding to metals and forming catalysts that are used in various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances .

Enantioselective Synthesis

The compound’s structure is beneficial for enantioselective synthesis. It can be used to create chiral centers, which are essential for the production of optically active compounds. This is particularly important in the synthesis of drugs, where the chirality can significantly affect the drug’s efficacy and safety .

Chemical Education

In chemical education, (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide can be used to demonstrate various chemical reactions and principles. Its reactions can be used to teach students about nucleophilic substitution, elimination, and addition reactions .

Biochemistry Research

Lastly, in biochemistry research, derivatives of this compound could interact with biological molecules, serving as probes or inhibitors in enzymatic studies. This can help in understanding biological pathways and designing drugs that target specific enzymes .

Safety and Hazards

properties

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLBLMXPINDFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)

![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)

amine hydrochloride](/img/structure/B6319656.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)

![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)